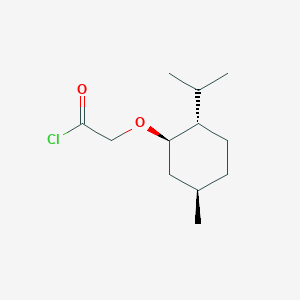

(-)-Menthoxyacetyl chloride

Übersicht

Beschreibung

(-)-Menthoxyacetyl chloride is a chemical compound with the molecular formula C12H21ClO2. This compound is characterized by the presence of an acetyl chloride group attached to a cyclohexyl ring substituted with isopropyl and methyl groups. It is used in various chemical reactions and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Menthoxyacetyl chloride typically involves the reaction of 2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)acetic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride group. The general reaction scheme is as follows:

2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)acetic acid+SOCl2→2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)acetyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(-)-Menthoxyacetyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The acetyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, the acetyl chloride group hydrolyzes to form 2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)acetic acid and hydrochloric acid.

Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride (LiAlH4)

Hydrolysis: Water or aqueous base

Major Products Formed

Amides: Formed by reaction with amines

Esters: Formed by reaction with alcohols

Thioesters: Formed by reaction with thiols

Alcohols: Formed by reduction

Wissenschaftliche Forschungsanwendungen

(-)-Menthoxyacetyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying their structure and function.

Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (-)-Menthoxyacetyl chloride involves the reactivity of the acetyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)acetic acid: The parent compound from which the acetyl chloride derivative is synthesized.

2-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)ethyl chloride: A similar compound with an ethyl chloride group instead of an acetyl chloride group.

Uniqueness

(-)-Menthoxyacetyl chloride is unique due to the presence of the acetyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and various scientific research applications.

Biologische Aktivität

(-)-Menthoxyacetyl chloride, a derivative of menthol, is an acyl chloride that has garnered attention due to its potential biological activities. This compound is primarily utilized in organic synthesis, particularly in the pharmaceutical industry, where it serves as an intermediate for various active pharmaceutical ingredients (APIs) and other bioactive compounds. This article explores the biological activity of this compound, detailing its synthesis, applications, and relevant research findings.

- Chemical Formula : C₃H₅ClO₂

- Molecular Weight : 108.52 g/mol

- CAS Number : 38870-89-2

- Physical State : Liquid

- Boiling Point : 112-113 °C

- Density : 1.187 g/mL at 25 °C

- Solubility : Miscible with acetone, ether, carbon tetrachloride, and chloroform; reacts with water.

Synthesis

This compound can be synthesized from methoxyacetic acid through a reaction with oxalyl chloride in dry dichloromethane. The process involves the activation of the carboxylic acid to form the corresponding acyl chloride, which can then be used in further synthetic applications .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. In vitro assays have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation as a potential antimicrobial agent .

Enzyme Inhibition

Research has also highlighted the compound's role as an enzyme inhibitor. For instance, it has been explored for its ability to inhibit certain enzymes involved in metabolic pathways, which could have implications for drug design targeting metabolic disorders .

Cytotoxicity Studies

Cytotoxicity assays performed on various cancer cell lines have demonstrated that this compound possesses selective cytotoxic effects. The compound was found to induce apoptosis in cancer cells while showing lower toxicity towards normal cell lines . This selective action suggests its potential use in cancer therapy.

Case Studies

Applications in Pharmaceutical Chemistry

The utility of this compound extends beyond its biological activities; it serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is employed in the preparation of methoxyacetamides and β-lactams, contributing to the development of drugs with enhanced efficacy and reduced side effects .

Eigenschaften

IUPAC Name |

2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21ClO2/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h8-11H,4-7H2,1-3H3/t9-,10+,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMCKLVHDJADEB-OUAUKWLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OCC(=O)Cl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OCC(=O)Cl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15356-62-4 | |

| Record name | (-)-Menthoxyacetyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A: (-)-Menthoxyacetyl chloride acts as a chiral auxiliary. It reacts with enantiomers of a chiral compound, forming diastereomeric esters. These diastereomers, unlike enantiomers, possess distinct physical properties, particularly in their NMR spectra and chromatographic behavior. By analyzing these differences, researchers can determine the absolute configuration of the original enantiomers. []

A: Researchers successfully utilized this compound to establish the absolute configuration of naturally occurring (+)-mayol and (+)-cembrenene. They achieved this by synthesizing enantiomerically pure cis and trans 1-hydroxy-neocembrenes. After derivatizing these compounds with this compound, they compared the resulting diastereomers with the natural products, allowing them to assign the absolute configurations. []

A: Research indicates that less specific solvating solvents, such as chloroform, benzene, and n-hexane, generally lead to higher rate ratios (kdl/kll) during the esterification of enantiomeric menthols with this compound. This suggests that such solvents enhance the difference in reaction rates between enantiomers, making kinetic resolution a potential separation technique. Conversely, more specific solvating solvents like liquid sulfur dioxide result in lower rate ratios. []

A: High-performance liquid chromatography (HPLC) plays a crucial role in separating and analyzing the diastereomeric esters formed after reaction with this compound. In studies involving the metabolism of 6-nitrochrysene, researchers employed HPLC to resolve the enantiomeric 1,2-dihydroxy-1,2-dihydro-6-nitrochrysene (1,2-DHD-6-NC) metabolites after derivatization. [] Additionally, circular dichroism was utilized to determine the enantiomeric ratios of the metabolites. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.